![molecular formula C9H9N3O B13670245 [(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)
[(2-Azidoallyl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Azidoallyl)oxy]benzene is an organic compound characterized by the presence of an azido group (-N₃) attached to an allyl group, which is further connected to a benzene ring through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Azidoallyl)oxy]benzene typically involves the reaction of allyl alcohol with sodium azide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate allyl azide, which subsequently reacts with phenol to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Azidoallyl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or other nitrogen-containing compounds.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include nitrobenzene derivatives, amines, and various substituted benzene compounds.
Aplicaciones Científicas De Investigación
[(2-Azidoallyl)oxy]benzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s azido group can be utilized in bioconjugation reactions, enabling the labeling and tracking of biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(2-Azidoallyl)oxy]benzene involves the reactivity of the azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper or other transition metals. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles in the reaction environment .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Contains an azo group (-N=N-) instead of an azido group.
Azoxybenzene: Features an azoxy group (-N=N+(O-)-) and is used in similar applications.
Phenyl azide: A simpler azido compound with a direct connection to the benzene ring.
Uniqueness
[(2-Azidoallyl)oxy]benzene is unique due to the presence of both an azido group and an allyl group, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
2-azidoprop-2-enoxybenzene |
InChI |
InChI=1S/C9H9N3O/c1-8(11-12-10)7-13-9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clave InChI |
RZDIIEHNRKRXSB-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC1=CC=CC=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


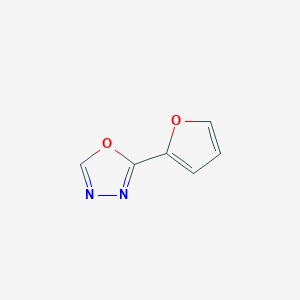

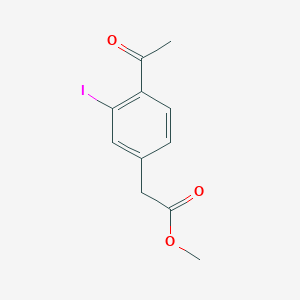
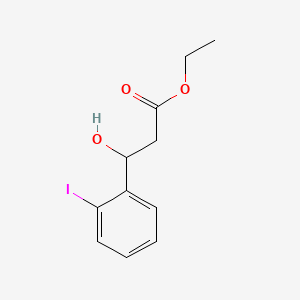
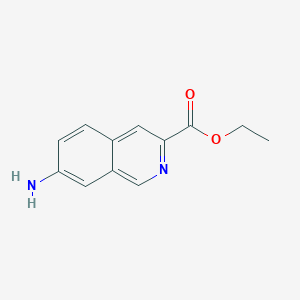
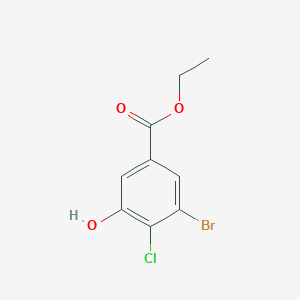
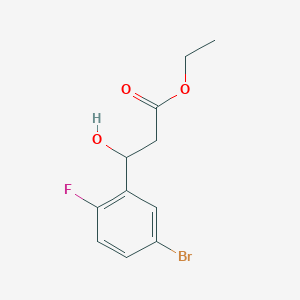
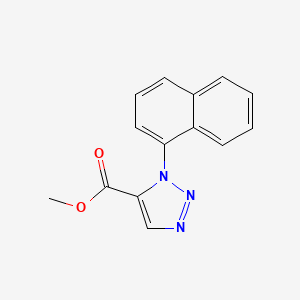
![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
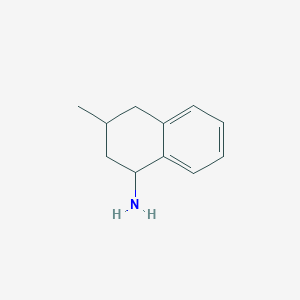

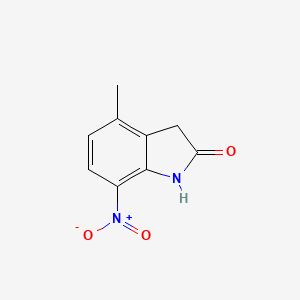
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)
